SBE13 hydrochloride is classified as a small molecule inhibitor and is primarily sourced from specialized chemical suppliers such as Tocris Bioscience, ApexBio, and Selleck Chemicals. It is typically used in laboratory research settings and is not yet approved for clinical use. The compound is recognized for its high purity (≥99% by HPLC) and is provided in various forms for research purposes .
While detailed synthetic pathways are not available, general methods for synthesizing similar compounds often include:
The molecular formula of SBE13 hydrochloride is , with a molecular weight of approximately 479.4 g/mol. The structure features a central aromatic core with methoxy and chloro substituents, linked to an ethanamine chain that includes another aromatic group containing a chloropyridine moiety. This structural arrangement allows SBE13 hydrochloride to effectively bind to the inactive form of PLK1, stabilizing it and inhibiting its activity .
SBE13 hydrochloride primarily functions through non-covalent interactions rather than traditional chemical reactions. Its mechanism involves binding to the inactive form of PLK1, thereby stabilizing it and preventing its activation during cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells without affecting other kinases like PLK2 or PLK3, indicating its selectivity .
The mechanism by which SBE13 hydrochloride exerts its effects involves several steps:
Research indicates that SBE13 can induce G2/M phase arrest in cancer cells at higher concentrations, leading to characteristic apoptotic features .
SBE13 hydrochloride exhibits several notable physical and chemical properties:
SBE13 hydrochloride's primary applications are in scientific research, particularly:
SBE13 is a type II kinase inhibitor that selectively targets the inactive DFG-out (Asp-Phe-Gly) conformation of PLK1. In this conformation, the DFG motif undergoes a characteristic rearrangement where the phenylalanine side chain (F129 in PLK1) rotates into the ATP-binding pocket, creating a hydrophobic allosteric pocket adjacent to the catalytic cleft. SBE13 exploits this structural alteration by inserting its chloro-phenyl moiety into the hydrophobic pocket, while its benzylamine group forms hydrogen bonds with the hinge region (Cys133 in PLK1) [5] [8] [9]. This binding mode is stabilized by additional van der Waals interactions with Leu59, Glu140, and Leu69 in the kinase domain. The DFG-out state is structurally distinct from the active "DFG-in" conformation observed in type I inhibitors, as confirmed by X-ray crystallography of homologous kinases like MEK1 [3]. SBE13’s binding locks PLK1 in this catalytically inactive state, preventing phosphorylation of downstream mitotic substrates.
Table 1: Key Structural Interactions in SBE13-PLK1 (DFG-out) Complex
PLK1 Residue | Interaction Type | SBE13 Functional Group |
---|---|---|
Phe129 | Hydrophobic packing | Chloro-phenyl ring |
Cys133 | Hydrogen bonding | Benzylamine |
Leu59 | Van der Waals | Dimethoxybenzene |
Glu140 | Salt bridge | Protonated amine |
Leu69 | Hydrophobic contact | Pyridine ring |
SBE13 demonstrates exceptional selectivity for PLK1 over other polo-like kinase isoforms. Biochemical assays reveal a half-maximal inhibitory concentration (IC₅₀) of 200 pM for PLK1, while requiring >66 μM and 875 nM to inhibit PLK2 and PLK3, respectively—a selectivity differential exceeding 1,000-fold [5] [8] [9]. This isoform specificity arises from structural divergence in the hydrophobic allosteric pocket: PLK2 harbors a bulkier methionine (Met84) instead of Leu59 in PLK1, sterically hindering SBE13 binding. Similarly, PLK3 contains a polar asparagine (Asn77) that disrupts hydrophobic interactions critical for SBE13 stabilization. Notably, SBE13 shows negligible activity against Aurora A kinase even at 100 μM concentrations, confirming its precision for PLK1’s inactive conformation [8] [9].
Table 2: Selectivity Profile of SBE13 Across PLK Family
Kinase | IC₅₀ Value | Selectivity Ratio (vs. PLK1) | Key Divergent Residues |
---|---|---|---|
PLK1 | 0.2 nM | 1 | - |
PLK3 | 875 nM | 4,375 | Asn77, Glu89 |
PLK2 | >66 μM | >330,000 | Met84, Tyr91 |
Aurora A | >100 μM | >500,000 | N/A |
Unlike ATP-competitive type I inhibitors (e.g., BI2536, volasertib), which target the active DFG-in conformation, SBE13 exhibits non-competitive kinetics with respect to ATP. Surface plasmon resonance (SPR) analyses demonstrate that SBE13 binds PLK1 with a dissociation constant (Kd) of 1.8 nM, unaffected by ATP concentrations up to 1 mM [5] [8]. This contrasts sharply with type I inhibitors, whose efficacy diminishes at high ATP levels due to direct competition for the catalytic cleft. Kinetic studies further reveal that SBE13 reduces PLK1’s maximal enzymatic velocity (Vmax) by 95% without altering substrate affinity (Km), indicative of an allosteric mechanism. By contrast, type I inhibitors increase Km but leave Vmax unchanged [6] [9].
Table 3: Kinetic Parameters of Type I vs. Type II PLK1 Inhibitors
Parameter | SBE13 (Type II) | BI2536 (Type I) |
---|---|---|
ATP-Competitive | No | Yes |
Ki | 1.8 nM | 0.4 nM |
Vmax | 5% of control | 100% of control |
Km | Unchanged | 8-fold increase |
SBE13 binding to the DFG-out conformation induces long-range allosteric effects that propagate through PLK1’s kinase domain (KD). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) analyses reveal reduced flexibility in the αC-helix (residues 50–65) and the activation loop (residues 180–210) upon SBE13 binding [8] [10]. This rigidification suppresses catalytic activity by: